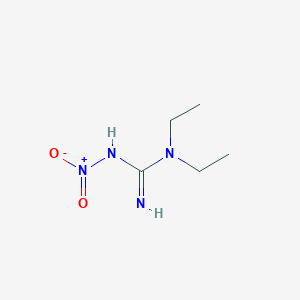

N,N-diethyl-N'-nitroguanidine

Description

Structure

3D Structure

Properties

CAS No. |

131748-99-7 |

|---|---|

Molecular Formula |

C5H12N4O2 |

Molecular Weight |

160.17 g/mol |

IUPAC Name |

1,1-diethyl-3-nitroguanidine |

InChI |

InChI=1S/C5H12N4O2/c1-3-8(4-2)5(6)7-9(10)11/h3-4H2,1-2H3,(H2,6,7) |

InChI Key |

YXHKPIUNCVPYDB-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)C(=N)N[N+](=O)[O-] |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Investigations of N,n Diethyl N Nitroguanidine Systems

Fundamental Reaction Pathways

The fundamental reactions of N,N-diethyl-N'-nitroguanidine, like other nitroguanidines, involve transformations at the guanidinyl core and the nitroamino group.

The synthesis of this compound itself is an example of a nucleophilic substitution reaction. The common method for preparing N-alkyl-N'-nitroguanidines involves the reaction of nitroguanidine (B56551) with a primary or secondary amine. at.ua In the case of this compound, this involves the reaction of nitroguanidine with diethylamine.

The mechanism is believed to be an addition-elimination process where the amine (diethylamine) acts as a nucleophile, attacking the central carbon atom of the guanidine (B92328) moiety. This is followed by the elimination of ammonia. at.ua This reaction can be performed by treating an aqueous suspension of nitroguanidine with an aqueous solution of the amine. For the analogous synthesis of N-methyl-N'-nitroguanidine, the reaction proceeds at temperatures between 0°C and 40°C, yielding a pure product in high yields without the need for auxiliary reagents or complex purification steps. google.com

A competing side reaction during this synthesis is hydrolysis, which can lead to the formation of ureas (specifically N,N-diethylurea) and nitrous oxide. at.ua

This section is not applicable. This compound is an aliphatic compound and lacks an aromatic ring system, therefore it does not undergo electrophilic aromatic substitution reactions.

This compound can exist in two tautomeric forms: the nitroimine form (A) and the nitraamine form (B).

For the parent compound, nitroguanidine, extensive spectroscopic and diffraction studies have confirmed that it exists exclusively as the nitroimine tautomer in both solid state and in solution. By analogy, this compound is also expected to exist predominantly in the more stable nitroimine form. Significant molecular rearrangements beyond this tautomerism are not commonly reported for N-alkyl-nitroguanidines under typical conditions.

Decomposition Chemistry and Reaction Kinetics

The decomposition of nitroguanidines is a critical area of study, given their use in energetic materials. The pathways are highly dependent on conditions such as temperature and pressure.

The thermal decomposition of this compound is expected to follow pathways similar to those established for nitroguanidine. For the parent compound, the decomposition process is complex, involving both solid and gaseous products. dtic.mil Studies on nitroguanidine-based propellants show that decomposition is an exothermic process that can be influenced by ambient pressure; increasing pressure can lower the decomposition temperature and alter the reaction mechanism. researchgate.net

The initial step in the decomposition is generally considered to be the cleavage of the N-NO₂ bond. The subsequent reactions of the resulting radicals lead to a variety of gaseous products. For nitroguanidine, the main gaseous products identified are nitrous oxide (N₂O), ammonia (NH₃), water (H₂O), and some carbon dioxide (CO₂). dtic.mil

For this compound, the decomposition of the core structure would likely yield similar products. However, the presence of the two ethyl groups would lead to additional and different fragmentation products derived from the diethylamino moiety.

| Parent Compound | Reported Gaseous Decomposition Products | Reference |

|---|---|---|

| Nitroguanidine | Nitrous Oxide (N₂O), Ammonia (NH₃), Water (H₂O), Carbon Dioxide (CO₂) | dtic.mil |

The hydrolysis of the nitroguanidine functional group is a known reaction pathway, particularly under basic conditions. at.ua While stable in neutral water and dilute acidic solutions, the molecule undergoes degradation in the presence of a base. This reaction is a significant consideration, as it can be a competing pathway during synthesis and affects the long-term stability of the compound in certain environments. at.ua

The proposed mechanism for the base-catalyzed hydrolysis of N-alkyl-nitroguanidines involves the nucleophilic attack of a hydroxide ion, leading to the cleavage of the N-NO₂ bond and the formation of a substituted urea and nitrous oxide. mit.edu For this compound, the expected products of complete hydrolysis would be N,N-diethylurea and nitrous oxide.

The kinetics of hydrolysis for related compounds, such as N-nitrosoguanidines, show a complex dependence on pH, with multiple reaction paths possible depending on the specific pH range. nih.gov While the nitroso- and nitro-guanidines are different, this suggests that the hydrolytic stability of this compound is also likely to be highly pH-dependent.

| Reaction Type | Conditions | Key Mechanistic Steps | Major Products |

|---|---|---|---|

| Nucleophilic Substitution (Synthesis) | Nitroguanidine + Diethylamine | Addition-Elimination | This compound, Ammonia |

| Thermal Decomposition | Elevated Temperature | N-NO₂ bond cleavage, radical fragmentation | N₂O, H₂O, and other gaseous products |

| Basic Hydrolysis | Aqueous base (e.g., OH⁻) | Nucleophilic attack, N-NO₂ bond cleavage | N,N-diethylurea, Nitrous Oxide |

Oxidation-Reduction Chemistry

The oxidation-reduction chemistry of this compound is primarily centered around the nitroguanidine functional group. The nitrogen atom of the nitro group is in a high oxidation state and is thus susceptible to reduction.

Reduction Reactions:

The reduction of the nitroguanidine moiety can proceed through different pathways to yield various products, depending on the reducing agent and reaction conditions. A common transformation is the reduction of the nitro group to an amino group, forming the corresponding aminoguanidine derivative. For instance, neonicotinoid insecticides containing a nitroguanidine group can be reduced to their guanidine and aminoguanidine metabolites. The conversion to guanidines can be achieved using iron powder in aqueous ethanol with ammonium chloride, while the formation of aminoguanidines can be accomplished using zinc powder in glacial acetic acid.

Another established method for the reduction of a related compound, nitrosoguanidine, to aminoguanidine involves catalytic hydrogenation.. This process has been studied using catalysts such as platinum oxide and Raney nickel under hydrogen pressure. The reaction conditions, including temperature and solvent, significantly influence the yield of the aminoguanidine product. It is plausible that similar catalytic hydrogenation methods could be applied to this compound to produce N,N-diethyl-N'-aminoguanidine.

The reduction can also lead to the complete removal of the nitro group, yielding the corresponding guanidine. This transformation is significant as it alters the electronic properties and biological activity of the molecule. For example, the conversion of nitroguanidine insecticides to their guanidine or aminoguanidine derivatives has been shown to drastically change their potency at nicotinic receptors.

| Reaction Type | Reagents and Conditions | Product(s) | General Observations |

| Reduction to Guanidine | Fe powder, aq. C2H5OH, NH4Cl | N,N-diethylguanidine | Common method for neonicotinoids. |

| Reduction to Aminoguanidine | Zn powder, glacial acetic acid | N,N-diethyl-N'-aminoguanidine | Yields a mixture with the corresponding guanidine. |

| Catalytic Hydrogenation | H2, Raney Ni or PtO2 catalyst | N,N-diethyl-N'-aminoguanidine | Effective for reduction of nitrosoguanidine to aminoguanidine. |

Oxidation Reactions:

Nitroalkanes, and by extension nitroguanidines, can act as oxidizing agents, though they are generally considered milder ones. Their reactivity increases at higher temperatures and pressures, especially when mixed with reducing agents, which can lead to vigorous or even explosive reactions. The presence of metal oxides can also increase the thermal sensitivity of nitroalkanes. While specific oxidation reactions of this compound are not extensively detailed in the literature, it is expected that under harsh oxidative conditions, decomposition of the molecule would occur, likely leading to the formation of nitrogen oxides.

Functional Group Interconversions and Derivatization Reactivity

The this compound molecule offers several sites for functional group interconversions and derivatization, allowing for the synthesis of a variety of derivatives with potentially different chemical and biological properties.

Reactions at the Guanidine Moiety:

The guanidine part of the molecule can undergo reactions with various electrophiles. The formation of N-alkyl-N'-nitroguanidines from amines and nitroguanidine proceeds via an addition-elimination mechanism. This suggests that the amino groups of the guanidine core in this compound could potentially react with further electrophiles, although the presence of the electron-withdrawing nitro group would reduce their nucleophilicity.

Hydrolysis of substituted nitroguanidines can occur, leading to the formation of ureas and nitrous oxide as side products in some reactions.

Derivatization involving the Nitro Group:

As discussed in the reduction section, the nitro group is a key site for derivatization. Its conversion to an amino group to form N,N-diethyl-N'-aminoguanidine opens up further possibilities for derivatization. The resulting amino group can then undergo a range of reactions typical for primary amines, such as acylation, alkylation, and condensation with carbonyl compounds to form imines. For example, the aminoguanidine derivative of the insecticide imidacloprid can react with acetaldehyde to form an imine.

Synthesis of Heterocyclic Systems:

Nitroguanidine and its derivatives are valuable precursors in the synthesis of various heterocyclic compounds. For instance, reactions of 1-amino-2-nitroguanidine with various reagents can lead to the formation of triazoles and other heterocyclic systems. While this compound lacks the primary amino group of 1-amino-2-nitroguanidine, the guanidine core can still potentially participate in cyclization reactions under appropriate conditions.

| Reaction Type | Reactant/Reagent | Product Type | General Applicability |

| Reduction of Nitro Group | Reducing agents (e.g., Zn, Fe, H2/catalyst) | Aminoguanidine or Guanidine | A common transformation for nitroguanidines. |

| Imine Formation (from aminoguanidine derivative) | Aldehydes or Ketones | Substituted Imines | Standard reaction for primary amines. |

| Hydrolysis | Water (often as a side reaction) | Ureas | Can occur during reactions of substituted nitroguanidines. |

Derivatives and Structural Analogues of N,n Diethyl N Nitroguanidine

Synthesis of Novel N-Substituted Nitroguanidines

The synthesis of N-substituted nitroguanidines, including homologues of N,N-diethyl-N'-nitroguanidine, is a cornerstone of developing new energetic compounds. Methodologies have been established to systematically alter the substitution on the guanidine (B92328) core, thereby fine-tuning the compound's properties.

N,N-Dialkyl-N'-nitroguanidine Homologues

The preparation of N,N-dialkyl-N'-nitroguanidine homologues can be achieved through several synthetic routes. A common approach involves the reaction of nitroguanidine (B56551) with an aqueous solution of the corresponding dialkylamine. For instance, the synthesis of N-methyl-N'-nitroguanidine is well-documented and often serves as a model for the synthesis of other N-alkylated derivatives. One patented method describes the reaction of nitroguanidine with an aqueous methylamine (B109427) solution at temperatures between 0°C and 40°C. google.comresearchgate.net This approach is noted for its simplicity, high yield, and purity, avoiding the formation of dialkylation byproducts. google.com

Another synthetic strategy involves the nitration of substituted guanidine salts. nih.gov For example, sym-tetraethylnitroguanidine has been synthesized in a 61% yield by the nitration of sym-tetraethylguanidine in a nitric acid-sulfuric acid system. cdnsciencepub.com The resulting compound was characterized by its alkaline hydrolysis to tetraethylurea, confirming its nitrimine structure. cdnsciencepub.com The melting point of N-alkyl-N'-nitroguanidines tends to decrease as the alkyl chain length increases, which is a crucial property for the development of melt-cast explosives. researchgate.net

| Compound | Melting Point (°C) |

|---|---|

| Nitroguanidine (NQ) | ~232 (decomposes) |

| N-methyl-N'-nitroguanidine (MeNQ) | 161-163 |

| N-ethyl-N'-nitroguanidine (EtNQ) | 117-119 |

| N-propyl-N'-nitroguanidine (PrNQ) | 98-99 |

Nitroguanidine Salts and Ionic Derivatives

The formation of energetic salts is a key strategy for modifying the properties of nitroguanidine derivatives. These salts often exhibit lower vapor pressures, higher densities, and better thermal stabilities compared to their nonionic counterparts. lukasiewicz.gov.pl The basicity of the guanidine moiety allows for protonation by strong mineral acids or acidic heterocycles to form these ionic compounds. uri.edu

A variety of energetic anions can be paired with the protonated nitroguanidine cation to create novel energetic salts. For example, a series of nitrogen-rich nitroguanidyl-functionalized tetrazolate salts have been synthesized, which have shown improved thermal stability, higher density, and more positive heats of formation than their tetrazolate analogues. rsc.org The synthesis of these salts often involves a metathesis reaction between a silver salt of the desired anion and a halide salt of the cation.

| Cation | Anion | Density (g/cm³) | Decomposition Temperature (°C) |

|---|---|---|---|

| Ammonium | Deprotonated 2,4,6-trinitrophenol | 1.91 | 220-250 |

| Ammonium | Perchlorate | 1.952 | 220-250 |

| 1-Amino-3-nitroguanidinium | Nitrate | - | - |

| 1-Amino-3-nitroguanidinium | Perchlorate | - | - |

Functionalization Strategies

To further enhance the energetic properties of this compound and its analogues, various functionalization strategies are employed. These methods focus on the introduction of additional energetic groups or the construction of heterocyclic systems.

Introduction of Energetic Functionalities (e.g., additional nitro groups)

The introduction of additional nitro groups is a common strategy to increase the energy content of nitroguanidine derivatives. This can be achieved through direct nitration of the guanidine backbone or by attaching nitro-containing substituents. For example, 1,2-dinitroguanidine is a product of the nitration of nitroguanidine with a mixture of nitric acid and oleum. researchgate.net

Nitroguanidine itself can also act as a nitrating agent under acidic conditions for aromatic compounds. uri.eduuri.edu This reactivity highlights the potential for various nitration reactions within the synthesis of more complex energetic materials. The introduction of other energetic moieties, such as furoxan and 2,4,6-trinitrophenyl groups, has also been successfully demonstrated on the nitroguanidine frame. researchgate.net

Heterocyclic Annulation and Cyclization Reactions

Cyclization reactions of substituted nitroguanidines can lead to the formation of nitrogen-rich heterocyclic compounds with high energy content. researchgate.net For instance, the reaction of 1-amino-2-nitroguanidine with nitrous acid can lead to the formation of 5-nitroaminotetrazole, a precursor to numerous energetic salts. nih.gov

The reactivity of N-substituted nitroguanidines allows for their use as building blocks in the synthesis of various heterocyclic systems. The specific reaction pathways and resulting products are highly dependent on the substituents on the nitroguanidine core and the reaction conditions. For example, the cyclization of N-substituted 1-(2-nitrophenyl)-guanidines has been studied to understand the kinetics and mechanism of these ring-closing reactions. researchgate.net

Structure-Reactivity Correlations in Modified Nitroguanidine Systems

Understanding the relationship between the molecular structure of nitroguanidine derivatives and their reactivity and energetic properties is crucial for the rational design of new materials. The introduction of different substituents can significantly impact properties such as melting point, density, thermal stability, and detonation performance.

For instance, the substitution of alkyl groups on the nitrogen atoms of nitroguanidine has a pronounced effect on the melting point, with longer alkyl chains generally leading to lower melting points. researchgate.net This is attributed to the disruption of the crystal lattice and intermolecular interactions.

In the case of diarylguanidine derivatives, the position of substituents on the aryl rings influences their binding affinity for specific receptors, demonstrating a clear structure-activity relationship. uni-muenchen.de While not directly related to energetic properties, this highlights the sensitivity of the guanidine core to structural modifications.

Theoretical calculations are often employed to predict the energetic properties of newly designed nitroguanidine-based cyclic compounds. These studies have shown that increasing the number of nitro groups can lead to higher crystal densities, heats of formation, and detonation properties. scielo.br The bond dissociation energies of C-NO2 and N-NO2 bonds are also analyzed to predict the thermal stability and initial decomposition pathways of these energetic materials. scielo.br

Computational and Theoretical Studies on N,n Diethyl N Nitroguanidine Chemistry

Quantum Chemical Investigations of Electronic Structure

Quantum chemical calculations are instrumental in elucidating the fundamental electronic properties of molecules. For N,N-diethyl-N'-nitroguanidine, such studies would offer insights into its stability, reactivity, and spectroscopic characteristics.

Molecular orbital (MO) theory provides a detailed picture of the electron distribution within a molecule. In nitroguanidine (B56551) and its derivatives, the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they govern the molecule's reactivity.

Theoretical studies on nitroguanidine show that the HOMO is typically localized on the amino and imino groups, while the LUMO is predominantly centered on the nitro group. This distribution suggests that the amino/imino nitrogen atoms are the primary sites for electrophilic attack, whereas the nitro group is susceptible to nucleophilic attack. The introduction of two ethyl groups in this compound is expected to influence the energy and distribution of these frontier orbitals. The electron-donating nature of the ethyl groups would likely raise the energy of the HOMO, potentially making the molecule more reactive towards electrophiles compared to nitroguanidine.

The electronic density distribution, often visualized through molecular electrostatic potential (MEP) maps, highlights the electron-rich and electron-poor regions of a molecule. For nitroguanidine, the MEP shows a negative potential around the oxygen atoms of the nitro group and a positive potential near the amino and imino protons. In this compound, the ethyl groups would introduce additional regions of electron density, which could influence intermolecular interactions and the molecule's crystal packing.

Table 1: Predicted Frontier Molecular Orbital Characteristics for this compound based on Analogy with Nitroguanidine.

| Property | Predicted Characteristic for this compound |

| HOMO Localization | Primarily on the diethylamino and imino nitrogen atoms. |

| LUMO Localization | Primarily on the nitro group (NO2). |

| Effect of Diethyl Groups | Expected to raise the HOMO energy level, increasing nucleophilicity. |

| Reactivity Implication | Diethylamino group is a likely site for electrophilic attack. |

Bond dissociation energy (BDE) is a critical parameter for understanding the thermal stability and decomposition mechanisms of energetic materials. Computational studies on nitramines have shown that the N-NO2 bond is often the weakest and its scission is a primary step in the decomposition process.

For this compound, the N-NO2 bond is predicted to be the trigger linkage for thermal decomposition. Density functional theory (DFT) calculations on related nitramines can provide an estimate of this BDE. The presence of the electron-donating diethyl groups might slightly alter the strength of the N-NO2 bond compared to nitroguanidine itself. Computational models can precisely calculate these energies, providing crucial data for safety and stability assessments.

Table 2: Estimated Bond Dissociation Energies (BDEs) for Key Bonds in this compound based on Computational Studies of Related Compounds.

| Bond | Estimated BDE (kcal/mol) | Significance |

| N-NO2 | 40 - 50 | Likely the initial bond to break during thermal decomposition. |

| C-N (ethyl) | 80 - 90 | Stronger than the N-NO2 bond. |

| N-H (imino) | 90 - 100 | Relatively strong, less likely to be the primary initiation site. |

Nitroguanidine can exist in different tautomeric forms, with the nitroimine and nitroamine forms being the most significant. Theoretical studies have investigated the relative stabilities of these tautomers and the energy barriers for their interconversion. The nitroimine form is generally found to be the more stable tautomer.

For this compound, similar tautomeric possibilities exist, particularly involving the migration of the imino proton. Computational modeling can map the potential energy surface for these isomerization and tautomerism pathways. The energy barriers calculated for these transformations are indicative of the kinetic stability of different isomers and their potential to coexist under various conditions. The diethyl substitution may influence the relative energies of the tautomers and the transition states connecting them.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating complex reaction mechanisms at a molecular level, providing details that are often inaccessible through experimental methods alone.

Understanding the decomposition mechanism of this compound is crucial for its application as an energetic material. Computational studies on the thermal decomposition of nitroguanidine have identified several competing pathways, including N-NO2 bond homolysis and concerted ring-closure reactions.

By analogy, the initial step in the decomposition of this compound is likely the cleavage of the N-NO2 bond. Computational methods can be used to locate the transition state structures for this and other potential reaction steps. The characterization of these transition states, including their geometry and vibrational frequencies, confirms that they are true saddle points on the potential energy surface. The calculated activation energy, which is the energy difference between the reactant and the transition state, is a key determinant of the reaction rate.

Table 3: Predicted Parameters for the Initial Decomposition Step of this compound (N-NO2 Bond Cleavage).

| Parameter | Predicted Value/Characteristic | Method of Determination |

| Reaction Coordinate | Elongation of the N-NO2 bond. | Transition State Search Algorithms (e.g., QST2, QST3) |

| Activation Energy | 40 - 50 kcal/mol | DFT or higher-level ab initio calculations. |

| Transition State Geometry | Lengthened N-NO2 bond, planarization of the nitro group. | Geometry optimization of the transition state structure. |

The chemical behavior of this compound can be significantly influenced by its environment, such as the presence of a solvent or a catalyst. Computational simulations can model these effects explicitly.

Solvent effects can be studied using either implicit solvent models (where the solvent is treated as a continuous medium) or explicit solvent models (where individual solvent molecules are included in the calculation). These simulations can reveal how the polarity of the solvent affects the electronic structure, reaction barriers, and stability of this compound. For instance, polar solvents might stabilize charged intermediates or transition states, thereby altering the reaction mechanism and rate.

Similarly, the influence of catalysts can be investigated by modeling the interaction of the catalyst with this compound. These simulations can identify the catalytic cycle, characterize the key intermediates and transition states, and explain the origin of the catalytic activity. This is particularly relevant for understanding the decomposition of energetic materials, which can be catalyzed by acids, bases, or metal ions.

Advanced Analytical and Spectroscopic Methodologies in N,n Diethyl N Nitroguanidine Research

High-Resolution Spectroscopic Characterization

Spectroscopic techniques are fundamental in the study of N,N-diethyl-N'-nitroguanidine, offering non-destructive and highly detailed information about its molecular architecture and composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of this compound. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides precise information about the molecular framework, connectivity of atoms, and the chemical environment of functional groups.

For this compound, ¹H NMR would be expected to show characteristic signals for the ethyl groups. The methylene (B1212753) protons (-CH₂) would likely appear as a quartet due to coupling with the adjacent methyl protons, while the methyl protons (-CH₃) would present as a triplet. The protons attached to nitrogen atoms in the guanidine (B92328) core would exhibit broader signals, with chemical shifts influenced by solvent and temperature.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Note: These are predicted values based on standard functional group ranges and data from similar compounds. Actual values may vary based on solvent and experimental conditions.

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Multiplicity |

|---|---|---|---|

| -CH₃ | ~1.2 | ~15 | Triplet |

| -CH₂- | ~3.4 | ~45 | Quartet |

| Guanidine C | - | ~160 | - |

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by measuring the vibrations of its bonds. spectroscopyonline.com These two methods are complementary; IR spectroscopy measures the absorption of infrared light, while Raman spectroscopy measures the scattering of light from a laser source. spectroscopyonline.com

In the analysis of this compound, IR and Raman spectra would reveal key vibrational modes characteristic of its structure. The most prominent features would include:

N-H Stretching: Typically observed in the 3300-3500 cm⁻¹ region.

C-H Stretching: Arising from the ethyl groups, found in the 2850-3000 cm⁻¹ range.

N-NO₂ Asymmetric and Symmetric Stretching: These are strong indicators of the nitro group, appearing around 1590 cm⁻¹ and 1330 cm⁻¹, respectively. researchgate.net

C=N Stretching: A strong band around 1600-1650 cm⁻¹ corresponding to the guanidine double bond.

C-N Stretching: Vibrations for the carbon-nitrogen single bonds would appear in the fingerprint region (below 1500 cm⁻¹).

The combination of IR and Raman data provides a comprehensive vibrational fingerprint, confirming the presence of the nitro, amine, and diethylguanidine moieties.

Table 2: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Typical IR Frequency (cm⁻¹) | Typical Raman Frequency (cm⁻¹) |

|---|---|---|

| N-H Stretch | 3300 - 3500 | 3300 - 3500 |

| C-H Stretch (Alkyl) | 2850 - 3000 | 2850 - 3000 |

| C=N Stretch | 1600 - 1650 | 1600 - 1650 |

| N-NO₂ Asymmetric Stretch | ~1590 | ~1590 |

Mass Spectrometry for Molecular Identity and Fragmentation Patterns

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby determining the molecular weight of a compound and providing insights into its structure through fragmentation analysis. youtube.com

For this compound (C₅H₁₂N₄O₂), the expected molecular weight is approximately 160.18 g/mol . In an MS experiment, the molecule would be ionized, and the resulting molecular ion peak ([M]⁺ or [M+H]⁺) would confirm its molecular formula.

Under electron ionization (EI) or tandem mass spectrometry (MS/MS) conditions, the molecular ion undergoes fragmentation, breaking into smaller, characteristic pieces. The analysis of these fragment ions helps to piece together the molecular structure. Common fragmentation pathways for this compound would likely include:

Loss of the nitro group (-NO₂), resulting in a fragment ion at m/z [M-46]⁺.

Cleavage of an ethyl group (-C₂H₅), leading to a fragment at m/z [M-29]⁺.

Fragmentation of the guanidine core.

The resulting mass spectrum provides a unique fingerprint that confirms the molecular identity and corroborates the structure determined by other spectroscopic methods. For the closely related compound N-ethyl-N'-nitroguanidine, the National Institute of Standards and Technology (NIST) reports a molecular weight of 132.12 g/mol . nist.gov

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unparalleled detail on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, which govern the packing of molecules in the crystal lattice.

For this compound, a single-crystal X-ray diffraction study would yield a detailed molecular structure, confirming the planarity of the guanidine core and the orientation of the diethyl and nitro substituents. Studies on the parent compound, nitroguanidine (B56551), have used X-ray diffraction to refine its crystal and molecular structure, providing accurate bond lengths for the C-N and N-N bonds. dtic.mil For instance, in crystalline nitroguanidine, the imino C-N bond is reported to be longer than the amino C-N bonds, and the N-N bond length of 1.334(2) Å suggests partial double-bond character. dtic.mil Similar detailed structural parameters would be obtainable for the diethyl derivative, offering critical data for computational modeling and for understanding structure-property relationships.

Table 3: Representative Crystallographic Data for Nitroguanidine (as an analogue) Data from a study on nitroguanidine, illustrating typical parameters obtained from X-ray crystallography. mst.edu

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | Fdd2 |

| a (Å) | 17.6181(14) |

| b (Å) | 24.848(2) |

| c (Å) | 3.5901(4) |

| Volume (ų) | 1571.7(3) |

Chromatographic and Separation Techniques for Mixture Analysis and Purity Assessment

Chromatographic methods are essential for separating this compound from reaction precursors, byproducts, and degradation products, as well as for assessing its purity. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.

A typical HPLC method for this compound would involve a reverse-phase column (e.g., C18) and a mobile phase consisting of a mixture of water and an organic solvent like methanol (B129727) or acetonitrile. Detection is often achieved using an ultraviolet (UV) detector, as the nitroguanidine chromophore absorbs UV light. Research on nitroguanidine has demonstrated that it can be easily detected and separated from other explosives using HPLC with UV detection at 254 nm. dtic.mil For enhanced sensitivity and selectivity in complex matrices, electrochemical detection can also be employed. dtic.milosti.gov The retention time of the compound under specific chromatographic conditions serves as an identifier, while the area of the peak is proportional to its concentration, allowing for quantitative analysis and purity determination.

Thermal Analysis Techniques for Investigating Reaction Pathways and Decomposition Events

Thermal analysis techniques are used to study the effect of heat on a material, providing critical information about its thermal stability, decomposition pathways, and energetic properties. labmanager.com The primary methods used for this compound research are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). labmanager.com

Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. unimelb.edu.au A DSC thermogram for this compound would show endothermic events, such as melting, and exothermic events, which correspond to decomposition. The temperature at which decomposition begins (onset temperature) is a key measure of thermal stability.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated. unimelb.edu.au For this compound, a TGA curve would show mass loss as the compound decomposes into volatile products. The temperature ranges over which mass loss occurs and the residual mass provide insights into the decomposition mechanism.

Combined techniques, such as TGA-DSC coupled with mass spectrometry (MS) or Fourier-transform infrared spectroscopy (FTIR), allow for the simultaneous analysis of thermal events and the identification of the gaseous products evolved during decomposition. researchgate.net This provides a comprehensive understanding of the decomposition kinetics and reaction pathways. Studies on nitroguanidine have used these methods to show that the release of gas products during decomposition occurs in several stages. researchgate.net

Table 4: Expected Thermal Analysis Data for this compound Note: Values are illustrative and based on general characteristics of similar energetic compounds.

| Technique | Parameter Measured | Expected Observation |

|---|---|---|

| DSC | Heat Flow | Endothermic peak (melting), followed by a large exothermic peak (decomposition). |

| TGA | Mass Loss | Significant mass loss corresponding to the exothermic decomposition event. |

Applications of N,n Diethyl N Nitroguanidine in Specialized Chemical Fields Academic Perspectives

Role as Precursors and Synthetic Intermediates in Organic Synthesis

N-substituted nitroguanidines, as a class of compounds, are valuable precursors in organic synthesis. The parent compound, nitroguanidine (B56551), can be synthesized by the nitration of guanidine (B92328) nitrate. orgsyn.org Subsequently, the hydrogen atoms on the amino groups can be substituted to yield various N-alkylated derivatives.

The synthesis of N-alkyl-N'-nitroguanidines can be achieved through several routes. One common method involves the reaction of nitroguanidine with an appropriate amine. For instance, N-methyl-N'-nitroguanidine is synthesized by reacting nitroguanidine with an aqueous solution of methylamine (B109427). google.com It is plausible that a similar synthetic strategy could be employed for N,N-diethyl-N'-nitroguanidine, where nitroguanidine is reacted with diethylamine. Another general method for preparing N-alkyl-N'-nitroguanidines involves the nitration of alkylguanidine sulfates.

While specific examples of this compound as a synthetic intermediate are not readily found in the literature, the functional groups present in the molecule—a nitro group, a guanidine core, and ethyl substituents—suggest its potential utility. The nitroguanidine moiety can participate in various chemical transformations, including cyclization reactions to form heterocyclic compounds, which are important scaffolds in medicinal chemistry and material science. The diethylamino group can influence the solubility and reactivity of the molecule compared to its methyl or unsubstituted counterparts.

Contributions to High-Energy Material Science

Nitroguanidine and its derivatives are well-established components in the field of high-energy materials due to their high nitrogen content, which contributes to a large volume of gaseous products upon decomposition, and their relatively low sensitivity to shock and friction. wikipedia.orgenergetic-materials.org.cn

Utilization as a Scaffolding Unit in Energetic Compound Design

The nitroguanidine framework is a fundamental building block in the design of more complex energetic materials. dntb.gov.ua By attaching different functional groups to the guanidine core, chemists can tune the energetic properties, such as density, detonation velocity, and thermal stability. For example, various energetic derivatives have been synthesized from nitroguanidine, including N-methyl-N'-nitroguanidine (MeNQ) and 1,2-dinitroguanidine (DNG). researchgate.net

While there is no specific data available on the use of this compound as a scaffolding unit, it can be inferred that the introduction of two ethyl groups would impact the crystal packing and density of the resulting material. This, in turn, would influence its energetic performance. The alkyl chains might also affect the compound's melting point and solubility in binders, which are important considerations in the formulation of plastic-bonded explosives (PBXs).

Influence on Propellant and Explosive Chemistry (excluding specific performance data)

Nitroguanidine is a key ingredient in triple-base propellants, where it serves to reduce flame temperature and muzzle flash without significantly compromising performance. wikipedia.orggoogle.com The general structure of nitroguanidine derivatives allows for the modification of their combustion behavior.

The influence of this compound on propellant and explosive chemistry has not been specifically documented. However, based on studies of other N-alkylated nitroguanidines, the presence of the diethyl groups would likely alter the compound's thermal decomposition pathway and burning rate characteristics compared to nitroguanidine itself. The increased carbon and hydrogen content from the ethyl groups would also affect the oxygen balance of an energetic formulation, a critical parameter in determining its performance.

Catalytic and Organocatalytic Applications

The exploration of nitroguanidine derivatives in catalysis is an emerging area of interest. The basic nitrogen atoms in the guanidine core and the potential for hydrogen bonding make these molecules candidates for organocatalysis.

There is no available research specifically detailing the catalytic or organocatalytic applications of this compound. However, related studies on other guanidine-based compounds have shown their potential to act as catalysts in various organic transformations. For instance, palladium supported on graphitic carbon nitride (Pd/g-C3N4) has been used for the catalytic reduction of nitroguanidine. unimi.it This suggests that the nitroguanidine moiety can interact with catalytic systems. The specific electronic and steric properties imparted by the diethyl substitution could potentially lead to unique catalytic activities, but this remains a subject for future investigation.

Development of Novel Reagents and Methodologies

The unique chemical structure of substituted nitroguanidines can be leveraged to develop new reagents for organic synthesis. For example, N-methyl-N'-nitro-N-nitrosoguanidine has been used as a reagent for the generation of diazomethane.

Currently, there are no reports on the use of this compound in the development of novel reagents or synthetic methodologies. The reactivity of the nitroguanidine core, combined with the specific properties of the diethylamino group, could potentially be exploited for new chemical transformations. However, without dedicated research, its role in this area remains speculative.

Future Research Directions and Emerging Paradigms in N,n Diethyl N Nitroguanidine Chemistry

Discovery of Novel Reactivity and Unconventional Transformations

The reactivity of the nitroguanidine (B56551) scaffold is characterized by the interplay of the electron-withdrawing nitro group and the electron-donating amino groups. researchgate.netenergetic-materials.org.cn Future research into N,N-diethyl-N'-nitroguanidine is poised to uncover novel reaction pathways and lead to unconventional molecular transformations.

Exploration of the nucleophilic character of the unsubstituted amino group could lead to a variety of derivatization reactions. While the diethyl substitution likely modulates the electronic properties of the guanidine (B92328) core compared to nitroguanidine, the remaining N'-H bond presents opportunities for reactions such as:

Alkylation and Arylation: Introduction of further organic moieties could lead to the synthesis of asymmetrically substituted nitroguanidines with tailored properties.

Acylation: Reaction with acyl chlorides or anhydrides could produce N-acyl-N',N'-diethyl-N''-nitroguanidines, a class of compounds with potential applications as energetic plasticizers or precursors to more complex heterocyclic systems.

Condensation Reactions: Condensation with aldehydes or ketones could yield novel Schiff bases, which could serve as ligands for coordination chemistry or as intermediates in the synthesis of larger, more complex molecules.

Furthermore, the nitroimino group is a key functional group that can participate in a range of transformations. Research into the reduction of the nitro group to a nitroso or amino group would open up new avenues for synthesis. Additionally, cycloaddition reactions involving the N=C bond could be a fruitful area of investigation for the construction of novel heterocyclic frameworks.

Table 1: Potential Reaction Pathways for this compound

| Reaction Type | Reagents | Potential Products | Potential Applications |

|---|---|---|---|

| N-Alkylation | Alkyl halides | Asymmetrically substituted nitroguanidines | Fine-tuning of energetic properties |

| N-Acylation | Acyl chlorides | N-Acyl-N',N'-diethyl-N''-nitroguanidines | Energetic plasticizers, synthetic intermediates |

| Condensation | Aldehydes, Ketones | Schiff bases | Ligands, precursors to heterocycles |

| Reduction | Reducing agents (e.g., H₂, Pd/C) | N,N-diethyl-N'-aminoguanidine | Synthetic building blocks |

Integration with Advanced Manufacturing Techniques

Advanced manufacturing techniques, such as additive manufacturing (3D printing), are revolutionizing the production of energetic materials and complex chemical systems. The integration of this compound into these techniques could offer significant advantages in terms of creating customized energetic formulations with precisely controlled geometries and performance characteristics.

For instance, if this compound is found to have a suitable melting point and thermal stability, it could potentially be used as a melt-castable energetic material. This would make it a candidate for co-extrusion with thermoplastic binders in fused deposition modeling (FDM) 3D printing processes. The ability to create complex, three-dimensional energetic structures could lead to innovations in propellant grain design and the fabrication of specialized explosive charges.

Another emerging area is the use of resonant acoustic mixing (RAM) for the formulation of energetic materials. This technique allows for the rapid and uniform mixing of solids and liquids without the use of blades, which is a significant safety advantage when dealing with sensitive materials. Future research could explore the formulation of this compound with various binders, plasticizers, and other energetic ingredients using RAM to create novel composite energetic materials.

Computational Chemistry for De Novo Design of Functional Analogues

Computational chemistry and molecular modeling are indispensable tools in the design of new molecules with desired properties. mst.edu In the context of this compound, these methods can be employed for the de novo design of functional analogues with enhanced performance, stability, or other specific characteristics.

Density functional theory (DFT) calculations can be used to predict a wide range of properties for this compound and its hypothetical analogues, including:

Heats of formation: A key parameter for assessing the energetic performance of a compound.

Bond dissociation energies: To evaluate the thermal stability and sensitivity of the molecule.

Electronic structure: To understand the reactivity and potential reaction mechanisms.

Spectroscopic properties: To aid in the experimental characterization of newly synthesized compounds.

By systematically modifying the molecular structure of this compound in silico—for example, by introducing different functional groups or by creating oligomeric or polymeric derivatives—researchers can screen a vast chemical space for promising candidates before undertaking expensive and time-consuming experimental synthesis. This computational-first approach can significantly accelerate the discovery and development of new materials.

Table 2: Computational Approaches for the Study of this compound Analogues

| Computational Method | Property to be Investigated | Research Objective |

|---|---|---|

| Density Functional Theory (DFT) | Heat of formation, Bond dissociation energies, Electronic structure | Prediction of energetic performance and stability |

| Molecular Dynamics (MD) | Crystal packing, intermolecular interactions, mechanical properties | Understanding of solid-state properties and sensitivity |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Reaction pathways, transition states | Elucidation of reaction mechanisms |

Cross-Disciplinary Research with Material Science and Engineering

The unique combination of a nitro group and a guanidinium (B1211019) scaffold suggests that this compound could find applications beyond the traditional realm of energetic materials. Cross-disciplinary research with material science and engineering could unveil novel uses for this compound and its derivatives.

One potential area of exploration is the use of this compound as a building block for the synthesis of novel polymers. The presence of multiple nitrogen atoms could impart interesting properties to the resulting polymers, such as enhanced thermal stability or specific binding capabilities. For example, it could be incorporated into polyurethanes or polyamides to modify their mechanical or thermal properties.

In the field of energetic materials engineering, this compound could be investigated as a potential energetic plasticizer for propellant and explosive formulations. Its diethyl groups might provide better compatibility with polymeric binders compared to the more polar nitroguanidine.

Furthermore, the coordination chemistry of this compound is completely unexplored. The guanidine moiety can act as a ligand for metal ions, and the introduction of the nitro and diethyl groups could lead to the formation of novel coordination polymers with interesting magnetic, optical, or catalytic properties.

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing N,N-diethyl-N'-nitroguanidine, and how can reaction conditions be optimized for purity?

- Methodology : The compound is synthesized via nitration of guanidine derivatives. A common approach involves reacting guanidine nitrate with fuming nitric acid and nitrous oxide under controlled temperatures (10–20°C). Precipitation in cold water yields crude product, which is purified via recrystallization using polar solvents like ethanol or acetone. Optimization includes monitoring pH (ideally <2) to minimize side reactions and using inert atmospheres to prevent oxidation .

- Analytical Validation : Confirm purity via high-performance liquid chromatography (HPLC) and structural integrity via -NMR and -NMR spectroscopy, which distinguish nitroimine tautomers .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound’s structure?

- Techniques :

- Neutron Diffraction : Resolves hydrogen bonding networks and confirms nitroimine configuration (C–NO vs. N–NO) .

- FTIR Spectroscopy : Identifies nitro (1520–1350 cm) and guanidine (1650–1600 cm) functional groups.

- X-ray Diffraction (XRD) : Determines crystal lattice parameters and thermal expansion coefficients, critical for stability assessments .

Q. How can researchers measure the solubility of this compound in nitric acid, and what models predict its crystallization behavior?

- Experimental Design : Use gravimetric methods to measure solubility across temperatures (0–80°C) and nitric acid concentrations (0–40% w/w). Stir solutions until equilibrium, filter saturated liquids, and quantify dissolved mass via evaporation .

- Modeling : Apply the Apelblat equation or λh (Buchowski) model to correlate solubility with temperature and solvent composition. These models guide crystallization process design (e.g., cooling rates, anti-solvent selection) .

Advanced Research Questions

Q. What experimental frameworks analyze the thermal decomposition kinetics of this compound, and how do conflicting data arise?

- Methodology : Use differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) under non-isothermal conditions. Heating rates (2–20°C/min) in nitrogen/air atmospheres reveal decomposition stages. Apply Kissinger and Ozawa methods to calculate activation energy () and pre-exponential factors.

- Data Contradictions : Discrepancies in values (e.g., 120–180 kJ/mol) arise from differing sample purity, heating rates, or atmospheric oxidation effects. Cross-validate with evolved gas analysis (EGA-FTIR) to identify intermediate species (e.g., NO, NH) .

Q. How do environmental factors (pH, temperature) influence the stability and aquatic toxicity of this compound?

- Stability Studies : Conduct accelerated degradation tests (pH 3–11, 25–60°C) using HPLC-UV to track decomposition products. Nitroimine hydrolysis under alkaline conditions (>pH 9) generates nitrite and guanidine derivatives .

- Toxicity Assessment : Follow OECD Test Guidelines (e.g., Daphnia magna acute toxicity). EC values correlate with photolysis byproducts; LC-MS identifies toxic metabolites (e.g., nitrosamines) .

Q. What multivariate approaches resolve contradictions in propellant performance data linked to this compound additives?

- Statistical Design : Use stepwise regression to isolate critical variables (e.g., % graphite, nitroguanidine pH) affecting combustion pressure (1450°C) and pressure rise rate (DP/DT). For example, pH <4.5 increases pressure variability due to accelerated decomposition .

- Validation : Replicate findings under controlled burn rates and compare with closed bomb calorimetry data. Address outliers via sensitivity analysis (e.g., Monte Carlo simulations) .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.